molecular formula C7H12N2O2 B037649 (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide CAS No. 121785-21-5

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide

Cat. No. B037649
M. Wt: 156.18 g/mol
InChI Key: XQTBYEHZBVSHRW-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide, also known as TMAO, is a naturally occurring compound found in marine animals and is synthesized in the liver from dietary choline and betaine. TMAO has gained significant attention in recent years due to its potential role in various physiological and pathological processes.

Mechanism Of Action

The exact mechanism of action of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is not fully understood, but it is believed to be involved in the regulation of various cellular processes, including inflammation, oxidative stress, and lipid metabolism. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to activate certain signaling pathways in cells, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential role in the development of atherosclerosis and cancer, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been shown to affect glucose metabolism and insulin sensitivity. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to changes in gut microbiota composition, potentially affecting overall gut health.

Advantages And Limitations For Lab Experiments

One advantage of using (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide in lab experiments is its relative abundance in marine animals, making it easy to obtain for research purposes. However, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be difficult to work with in the laboratory due to its tendency to form complexes with other molecules, potentially affecting experimental results.

Future Directions

Future research on (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is likely to focus on its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms by which (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide affects cellular processes and how it interacts with other molecules in the body. Finally, more research is needed to determine the long-term effects of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide on human health and the potential risks associated with its use in therapeutic applications.

Synthesis Methods

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be synthesized in the laboratory by the oxidation of trimethylamine (TMA) with hydrogen peroxide in the presence of a catalyst. This reaction yields (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide and water as the final products.

Scientific Research Applications

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been extensively studied in various scientific fields, including cardiovascular disease, cancer, and neurodegenerative disorders. Recent research has shown that (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide may play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to the development of certain types of cancer, including liver and colon cancer. Additionally, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

121785-21-5

Product Name

(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(4S,5R)-N,N,5-trimethyl-4,5-dihydro-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C7H12N2O2/c1-5-6(8-4-11-5)7(10)9(2)3/h4-6H,1-3H3/t5-,6+/m1/s1

InChI Key

XQTBYEHZBVSHRW-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=CO1)C(=O)N(C)C

SMILES

CC1C(N=CO1)C(=O)N(C)C

Canonical SMILES

CC1C(N=CO1)C(=O)N(C)C

synonyms

4-Oxazolecarboxamide,4,5-dihydro-N,N,5-trimethyl-,(4S-trans)-(9CI)

Origin of Product

United States

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